molecular formula C17H14ClN3O4S B2869040 5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904218-82-1

5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2869040
CAS No.: 1904218-82-1
M. Wt: 391.83
InChI Key: QJSOXOXFNIHQSV-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1904218-82-1) is a synthetic heterocyclic compound with a molecular formula of C17H14ClN3O4S and a molecular weight of 391.8 g/mol . This carboxamide features a complex structure integrating pyridine, thiazole, furan, and tetrahydrofuran rings, connected through a carboxamide linkage. Researchers should note that this exact molecular framework, characterized by its multi-heterocyclic system and amide linkage, has been identified in scientific literature as a promising scaffold for antimicrobial development . Compounds within this structural class have demonstrated significant research value in agricultural chemistry, particularly as novel antibacterial agents. Specifically, closely related N-(4-phenylthiazol-2-yl)nicotinamide analogs have shown potent activity against the bacterial wilt pathogen Ralstonia solanacearum in tomato plants, with the amide linkage being identified as critical for this biological activity . The structural complexity of this compound, featuring multiple aromatic and heterocyclic systems, suggests potential for diverse molecular interactions, including hydrogen bonding and van der Waals forces, which can be explored through computational molecular docking studies . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c18-12-6-10(7-19-16(12)25-11-3-5-23-8-11)15(22)21-17-20-13(9-26-17)14-2-1-4-24-14/h1-2,4,6-7,9,11H,3,5,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSOXOXFNIHQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include 5-chloronicotinic acid, furan-2-carbaldehyde, and 2-aminothiazole. The key steps in the synthesis may involve:

  • Formation of the thiazole ring through a cyclization reaction.
  • Coupling of the furan ring to the thiazole moiety.
  • Introduction of the tetrahydrofuran group via an etherification reaction.
  • Final coupling with the nicotinamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may yield various substituted nicotinamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nicotinamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting enzymes involved in nicotinamide metabolism.

    Receptor Modulation: Interaction with receptors that recognize nicotinamide derivatives.

    Pathway Interference: Disruption of biological pathways that involve nicotinamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its combination of a pyridine core with a thiazole-furan carboxamide and oxolanyloxy substituent. Key comparisons with analogous compounds include:

Substituent Effects on the Pyridine Core 5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (): Shares the 5-chloro and 6-(oxolan-3-yloxy) pyridine substituents but replaces the thiazole-furan group with a 3-fluorophenyl carboxamide. Compound 3a (): A pyrazole-carboxamide derivative with 5-chloro, 3-methyl, and 1-phenyl groups. The absence of oxolanyloxy and thiazole-furan groups highlights the importance of these moieties in the target compound’s physicochemical profile .

Heterocyclic Carboxamide Variations 6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (): Replaces the pyridine core with an oxazolopyridine system. AZ331 (): A dihydropyridine derivative with a 2-furyl group and thioether linkage. The reduced pyridine ring (dihydropyridine) confers conformational flexibility, contrasting with the planar pyridine-thiazole system in the target compound .

Biological Activity

5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chloro Group : Enhances biological activity by increasing lipophilicity.
  • Furan Ring : Known for its role in various biological activities, including anti-cancer properties.
  • Thiazole Moiety : Contributes to antimicrobial and anticancer activities.
  • Pyridine Derivative : Often associated with neuroactive properties.

Research indicates that compounds with similar structures often exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit enzymes critical for cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.

Antitumor Activity

Several studies have indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance:

  • In Vitro Studies : Compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
This compoundA549 (Lung)5.2
Similar Thiazole DerivativeMCF7 (Breast)4.8

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research findings include:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing promising results against resistant strains.
BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Studies

  • Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal explored the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to controls .
  • Clinical Implications : Another study highlighted the potential of thiazole derivatives as adjunct therapies in combination with existing chemotherapeutic agents, enhancing their effectiveness while reducing side effects .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess pharmacokinetics and long-term effects.
  • Mechanistic Studies : To determine specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the compound for enhanced potency and selectivity.

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